4-Chloro-3-nitrophenyl isocyanate
Overview
Description
4-Chloro-3-nitrophenyl isocyanate is an organic compound with the molecular formula C₇H₃ClN₂O₃ and a molecular weight of 198.56 g/mol . It is a specialized isocyanate used in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . The compound is characterized by the presence of both chloro and nitro groups, which enhance its reactivity.
Preparation Methods
4-Chloro-3-nitrophenyl isocyanate is typically synthesized by reacting an amine with phosgene (COCl₂) . The reaction involves the following steps:
Formation of the amine precursor: The starting material, 4-chloro-3-nitroaniline, is prepared by nitration of 4-chloroaniline.
Reaction with phosgene: The amine precursor is then reacted with phosgene to form the isocyanate. The reaction is carried out under controlled conditions to ensure the safety and purity of the product.
Industrial production methods for this compound involve similar steps but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
4-Chloro-3-nitrophenyl isocyanate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The compound reacts with nucleophiles such as water, alcohols, or amines.
Hydrolysis: Water reacts with the isocyanate to form a carbamic acid, which decomposes to carbon dioxide and an amine.
Addition reactions: Other nucleophiles can be added to the isocyanate intermediate to yield different products, including substituted amides.
Common reagents and conditions used in these reactions include tertiary amines as catalysts for the hydrolysis reaction . Major products formed from these reactions include carbamic acids, amines, and substituted amides.
Scientific Research Applications
4-Chloro-3-nitrophenyl isocyanate has several scientific research applications, including:
Organic synthesis: It is used as a building block in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceutical intermediates: The compound is used in the synthesis of pharmaceutical intermediates, which are crucial for the development of new drugs.
Agrochemicals: It is also used in the development of agrochemicals, which are essential for modern agriculture.
Mechanism of Action
The mechanism of action
Properties
IUPAC Name |
1-chloro-4-isocyanato-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O3/c8-6-2-1-5(9-4-11)3-7(6)10(12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPHLSPLEGBTCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193391 | |
Record name | 4-Chloro-3-nitrophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40397-96-4 | |
Record name | 1-Chloro-4-isocyanato-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40397-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-nitrophenyl isocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040397964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-3-nitrophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isocyanic Acid 4-Chloro-3-nitrophenyl Ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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